molecular formula C14H10ClNO2 B14142702 3-[(2-chlorophenyl)amino]-2-benzofuran-1(3H)-one CAS No. 4839-59-2

3-[(2-chlorophenyl)amino]-2-benzofuran-1(3H)-one

Cat. No.: B14142702
CAS No.: 4839-59-2
M. Wt: 259.69 g/mol
InChI Key: UHUVPNDWWLXSCC-UHFFFAOYSA-N
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Description

3-(2-Chloroanilino)isobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofuran derivatives This compound is characterized by the presence of a chloroanilino group attached to the isobenzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroanilino)isobenzofuran-1(3H)-one typically involves the reaction of 2-chloroaniline with phthalic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as acetic acid or toluene. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of 3-(2-Chloroanilino)isobenzofuran-1(3H)-one may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroanilino)isobenzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-Chloroanilino)isobenzofuran-1(3H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Chloroanilino)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Bromoanilino)isobenzofuran-1(3H)-one
  • 3-(2-Fluoroanilino)isobenzofuran-1(3H)-one
  • 3-(2-Methoxyanilino)isobenzofuran-1(3H)-one

Uniqueness

3-(2-Chloroanilino)isobenzofuran-1(3H)-one is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chloro group can influence the compound’s electronic properties, making it a valuable intermediate in various synthetic and research applications.

Properties

CAS No.

4839-59-2

Molecular Formula

C14H10ClNO2

Molecular Weight

259.69 g/mol

IUPAC Name

3-(2-chloroanilino)-3H-2-benzofuran-1-one

InChI

InChI=1S/C14H10ClNO2/c15-11-7-3-4-8-12(11)16-13-9-5-1-2-6-10(9)14(17)18-13/h1-8,13,16H

InChI Key

UHUVPNDWWLXSCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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